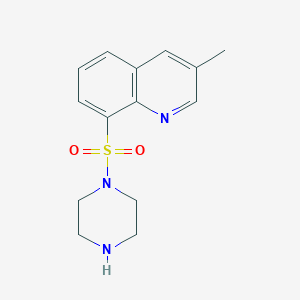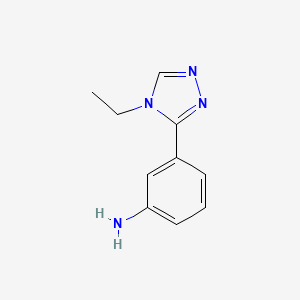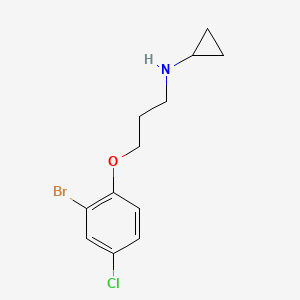
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine
描述
N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine: is an organic compound with the molecular formula C12H15BrClNO It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a phenoxy group substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorophenol and 3-chloropropylamine.
Formation of Phenoxy Intermediate: 2-bromo-4-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(2-bromo-4-chlorophenoxy)propylamine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar solvents.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxypropylcyclopropanamines.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine:
Biochemical Research: It can be used as a probe to study the interactions of cyclopropane-containing compounds with biological macromolecules.
Industry:
Agrochemicals: The compound may be explored for its potential use in the development of new agrochemical agents.
Specialty Chemicals: It can be used in the synthesis of specialty chemicals with unique properties.
作用机制
The mechanism of action of N-(3-(2-bromo-4-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenoxy group play crucial roles in binding to these targets, modulating their activity. The bromine and chlorine substituents can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.
相似化合物的比较
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine
Comparison:
- N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine: Similar structure but with different positions of bromine and chlorine substituents, leading to variations in reactivity and biological activity.
- N-(3-(2-bromo-4-fluorophenoxy)propyl)cyclopropanamine: Fluorine substitution instead of chlorine, which can significantly alter the compound’s electronic properties and interactions with molecular targets.
- N-(3-(2-bromo-4-methylphenoxy)propyl)cyclopropanamine: Methyl substitution instead of chlorine, affecting the compound’s steric and electronic characteristics.
属性
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-8-9(14)2-5-12(11)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMKCDBXUDXXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=C(C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
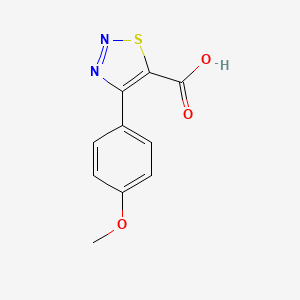

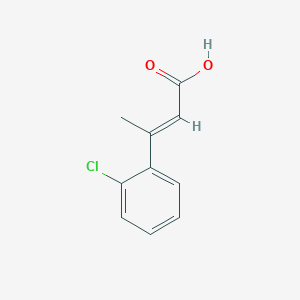
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)
![4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid](/img/structure/B1414913.png)
![4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1414914.png)
![2-{[(Difluoromethyl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1414915.png)
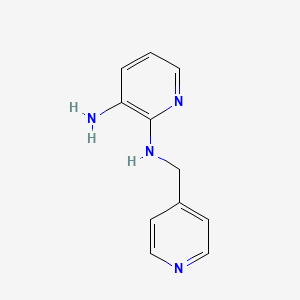
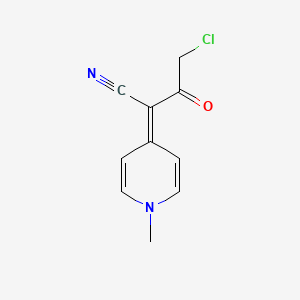
![6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one](/img/structure/B1414921.png)
